Cas no 2173136-82-6 (Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate)
Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate
- methyl 4-(2-bromoethylsulfamoyl)benzoate
- Methyl 4-([(2-bromoethyl)amino]sulfonyl)benzoate
- methyl 4-[(2-bromoethyl)sulfamoyl]benzoate
- Methyl4-([(2-bromoethyl)amino]sulfonyl)benzoate
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- Inchi: 1S/C10H12BrNO4S/c1-16-10(13)8-2-4-9(5-3-8)17(14,15)12-7-6-11/h2-5,12H,6-7H2,1H3
- InChI Key: SUEBODDNFQQDEJ-UHFFFAOYSA-N
- SMILES: BrCCNS(C1C=CC(C(=O)OC)=CC=1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 344
- XLogP3: 1.8
- Topological Polar Surface Area: 80.8
Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | BA35421-1g |
Methyl 4-([(2-bromoethyl)amino]sulfonyl)benzoate |
2173136-82-6 | 1g |
$263.00 | 2024-04-20 | ||
| A2B Chem LLC | BA35421-5g |
Methyl 4-([(2-bromoethyl)amino]sulfonyl)benzoate |
2173136-82-6 | 5g |
$463.00 | 2024-04-20 |
Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate
Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate (CAS No. 2173136-82-6)
Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate, with the CAS number 2173136-82-6, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a methyl ester group attached to a benzene ring substituted with a sulfonyl group. The sulfonyl group is further modified by an aminoalkyl chain containing a bromine atom, making it a versatile building block for various chemical applications.
The molecular structure of Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate is highly functionalized, with the benzene ring serving as the central aromatic core. The sulfonyl group (-SO₂-) attached to the para position of the benzene ring introduces strong electron-withdrawing effects, enhancing the compound's reactivity and stability. The aminoalkyl chain (-NH-(CH₂)₂-Br) provides additional functionality, allowing for further chemical modifications and applications in areas such as drug design and polymer synthesis.
Recent studies have highlighted the potential of this compound in the development of advanced materials. For instance, researchers have explored its use as a precursor for synthesizing sulfonamide-based polymers, which exhibit excellent thermal and mechanical properties. These polymers have found applications in high-performance adhesives, coatings, and electronic materials. Furthermore, the bromine atom in the aminoalkyl chain enables nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
In terms of synthesis, Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate can be prepared through a multi-step process involving nucleophilic aromatic substitution and subsequent functionalization. The key steps include the introduction of the sulfonyl group onto the benzene ring and the subsequent attachment of the aminoalkyl chain via nucleophilic substitution. This synthesis pathway has been optimized to achieve high yields and purity, ensuring its suitability for large-scale production.
The chemical properties of this compound are well-documented, with studies focusing on its solubility, thermal stability, and reactivity under various conditions. For example, research has shown that Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate exhibits good solubility in polar solvents such as dimethylformamide (DMF) and dichloromethane (DCM), making it ideal for solution-based reactions. Its thermal stability is also noteworthy, with a decomposition temperature exceeding 150°C under inert conditions.
One of the most promising applications of this compound lies in its use as an intermediate in pharmaceutical chemistry. The sulfonyl group and aminoalkyl chain provide multiple sites for further functionalization, enabling the design of bioactive molecules with tailored pharmacological properties. Recent research has explored its potential as a scaffold for developing inhibitors of key enzymes involved in diseases such as cancer and neurodegenerative disorders.
In conclusion, Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate (CAS No. 2173136-82-6) is a multifaceted compound with significant potential in various chemical domains. Its unique structure, combined with its versatile functional groups, positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new applications and optimizations for this compound, its role in advancing modern chemistry is expected to grow further.
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